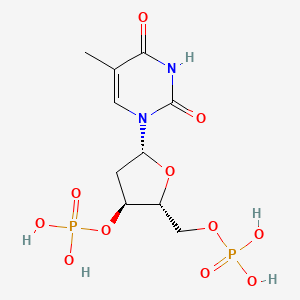

Thymidine-3',5'-diphosphate

Vue d'ensemble

Description

Thymidine-3’,5’-Diphosphate: est un dérivé nucléotidique qui joue un rôle important dans divers processus biochimiques. Il est composé du nucléoside thymidine, qui est lié à deux groupes phosphate aux positions 3’ et 5’ du sucre désoxyribose. Ce composé est crucial dans l'étude des structures et des fonctions des acides nucléiques, en particulier dans le contexte de l'expression et de la régulation génétique.

Applications De Recherche Scientifique

Thymidine-3’,5’-Diphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleotide analogs.

Biology: It plays a role in the study of DNA replication and repair mechanisms.

Industry: It is utilized in the production of diagnostic reagents and as a standard in various analytical techniques.

Mécanisme D'action

Target of Action

Thymidine-3’,5’-diphosphate (also known as Deoxythymidine 3′,5′-diphosphate or pdTp) is a selective small molecule inhibitor that primarily targets staphylococcal nuclease and tudor domain-containing 1 (SND1) , a subunit of the microRNA regulatory complex RISC . These targets play crucial roles in various biological processes, including DNA replication and gene regulation.

Mode of Action

Thymidine-3’,5’-diphosphate interacts with its targets by inhibiting their activity. For instance, it inhibits the activity of SND1 , thereby affecting the function of the RISC complex

Biochemical Pathways

It is known that the compound’s inhibition of snd1 can impact the function of the risc complex, which plays a key role in the regulation of gene expression

Result of Action

Thymidine-3’,5’-diphosphate exhibits anti-tumor efficacy in vivo . This suggests that the compound’s action on its targets may lead to molecular and cellular effects that inhibit tumor growth.

Analyse Biochimique

Biochemical Properties

Thymidine-3’,5’-diphosphate is a selective small molecule inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1), which is a subunit of the miRNA regulatory complex RISC . It inhibits SND1 activity, playing a significant role in biochemical reactions .

Cellular Effects

Thymidine-3’,5’-diphosphate significantly reduces the expression level of p65 and p65 nuclear translocation in hepatocytes by inhibiting SND1 enzyme activity . It also inhibits the spherical formation of hepatocytes .

Molecular Mechanism

The molecular mechanism of Thymidine-3’,5’-diphosphate involves its role as a selective small molecule inhibitor of SND1 . It binds to SND1, inhibiting its activity and thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, Thymidine-3’,5’-diphosphate exhibits anti-tumor efficacy . The free form of the compound is prone to instability, and it is advisable to consider the stable salt form that retains the same biological activity .

Dosage Effects in Animal Models

In animal models, Thymidine-3’,5’-diphosphate has been shown to significantly inhibit xenotransplantation of human hepatocellular carcinoma . It also up-regulates the expression of apoptosis and selective tumor suppressor genes .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du Thymidine-3’,5’-Diphosphate implique généralement la phosphorylation de la thymidine. Une méthode courante est l'utilisation d'agents phosphorylants tels que l'oxychlorure de phosphore (POCl₃) en présence d'une base comme la pyridine. La réaction se déroule par la formation d'un monophosphate de thymidine intermédiaire, qui est ensuite phosphorylé pour donner du Thymidine-3’,5’-Diphosphate.

Méthodes de production industrielle

La production industrielle du Thymidine-3’,5’-Diphosphate utilise souvent des méthodes enzymatiques en raison de leur spécificité et de leur efficacité. Des enzymes telles que la thymidine kinase et la nucléoside diphosphate kinase peuvent catalyser la phosphorylation de la thymidine en sa forme diphosphate. Ces processus biocatalytiques sont avantageux car ils fonctionnent dans des conditions douces et produisent moins de sous-produits.

Analyse Des Réactions Chimiques

Types de réactions

Le Thymidine-3’,5’-Diphosphate peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés du Thymidine-3’,5’-Diphosphate avec des groupes fonctionnels modifiés.

Réduction : Bien que moins courantes, les réactions de réduction peuvent modifier les groupes phosphate ou la base nucléique.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes phosphate, conduisant à la formation de différents analogues nucléotidiques.

Réactifs et conditions courants

Oxydation : Des réactifs tels que le peroxyde d'hydrogène (H₂O₂) ou le permanganate de potassium (KMnO₄) sont couramment utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH₄) peuvent être utilisés.

Substitution : Des nucléophiles tels que l'ammoniac (NH₃) ou des amines peuvent réagir avec les groupes phosphate en conditions basiques.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés phosphorylés de la thymidine, qui peuvent avoir différentes activités biologiques et propriétés.

Applications de la recherche scientifique

Le Thymidine-3’,5’-Diphosphate a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse d'oligonucléotides et d'autres analogues nucléotidiques.

Biologie : Il joue un rôle dans l'étude des mécanismes de réplication et de réparation de l'ADN.

Industrie : Il est utilisé dans la production de réactifs de diagnostic et comme étalon dans diverses techniques analytiques.

Mécanisme d'action

Le mécanisme par lequel le Thymidine-3’,5’-Diphosphate exerce ses effets implique son interaction avec des enzymes et des cibles moléculaires spécifiques. Par exemple, il agit comme un inhibiteur de la nucléase staphylococcique et de la domaine Tudor contenant 1 (SND1), qui sont impliquées dans la régulation du microARN (miARN) et de l'expression génique . En inhibant ces enzymes, le Thymidine-3’,5’-Diphosphate peut moduler les processus cellulaires tels que l'apoptose et la suppression tumorale.

Comparaison Avec Des Composés Similaires

Composés similaires

Monophosphate de thymidine : Ne contient qu'un seul groupe phosphate et est un précurseur dans la synthèse du Thymidine-3’,5’-Diphosphate.

Triphosphate de thymidine : Contient trois groupes phosphate et est impliqué dans la synthèse de l'ADN.

Désoxyuridine diphosphate : Structure similaire mais avec de l'uracile au lieu de la thymine.

Unicité

Le Thymidine-3’,5’-Diphosphate est unique en raison de son motif de phosphorylation spécifique, qui lui permet d'interagir avec des cibles moléculaires et des voies distinctes. Sa capacité à inhiber SND1 et son rôle dans la suppression tumorale mettent en évidence son potentiel comme agent thérapeutique .

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCBOPUCJOHLS-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951298 | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2863-04-9 | |

| Record name | Thymidine 3',5'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-3,5-di-O-phosphonopentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)

![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B1679084.png)